4-(4-chlorobenzoyl)-5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one
Description
4-(4-Chlorobenzoyl)-5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one is a structurally complex pyrrol-2-one derivative characterized by multiple aryl and functional substituents. The compound features a 4-chlorobenzoyl group at position 4, a 3,4-dimethoxyphenyl group at position 5, and a 2-(dimethylamino)ethyl chain at position 1.
Properties
IUPAC Name |
(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2O5/c1-25(2)11-12-26-20(15-7-10-17(30-3)18(13-15)31-4)19(22(28)23(26)29)21(27)14-5-8-16(24)9-6-14/h5-10,13,20,27H,11-12H2,1-4H3/b21-19+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIEHNOWCRNDKGT-XUTLUUPISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(C(=C(C2=CC=C(C=C2)Cl)O)C(=O)C1=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCN1C(/C(=C(/C2=CC=C(C=C2)Cl)\O)/C(=O)C1=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorobenzoyl)-5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4-chlorobenzoic acid and 3,4-dimethoxybenzaldehyde, followed by their condensation under specific conditions to form the desired product. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Oxidation Reactions
The 3-hydroxy group on the pyrrol-2-one ring undergoes oxidation under controlled conditions. For example:
-
Oxidation to ketone : Treatment with potassium permanganate (KMnO₄) in acidic or neutral media converts the hydroxyl group to a ketone, yielding 3-oxo derivatives. This reaction is critical for modifying electronic properties of the core structure.
Table 1: Oxidation of the 3-hydroxy group
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| KMnO₄ | H₂O, 25°C, 12 hrs | 3-oxo-pyrrol-2-one derivative | 78–85 | |
| CrO₃/H₂SO₄ | Acetone, 0°C, 2 hrs | Same as above | 65–72 |
Nucleophilic Substitution
The chlorobenzoyl group participates in nucleophilic aromatic substitution (NAS) reactions due to electron-withdrawing effects of the chlorine atom:
-
Amination : Reaction with ammonia or primary amines (e.g., methylamine) in the presence of Cu(I) catalysts replaces the chlorine atom with an amino group.
-
Hydrolysis : Heating with aqueous NaOH generates a hydroxyl group at the benzoyl position.
Mechanistic Insight :
The chlorobenzoyl group’s electron-deficient aromatic ring facilitates attack by nucleophiles at the para-position relative to the chlorine. Steric hindrance from the adjacent pyrrol-2-one core limits reactivity at the ortho positions .
Reduction Reactions
The ketone groups in the pyrrol-2-one ring and benzoyl moiety are reducible:
-
Borohydride Reduction : Sodium borohydride (NaBH₄) selectively reduces the 3-oxo group (if present) to a secondary alcohol, while leaving the benzoyl carbonyl intact.
-
Catalytic Hydrogenation : Under H₂/Pd-C, the benzoyl carbonyl is reduced to a benzyl alcohol derivative, altering pharmacological activity .
Side Chain Reactivity
The dimethylaminoethyl side chain undergoes characteristic amine reactions:
-
Quaternary Ammonium Salt Formation : Treatment with methyl iodide (CH₃I) in acetonitrile converts the tertiary amine to a quaternary ammonium salt, enhancing water solubility.
-
Protonation : The dimethylamino group’s basicity (pKa ~9–10) allows protonation under acidic conditions, influencing solubility and ionic interactions .
Cyclization and Ring-Opening
The pyrrol-2-one core participates in ring-opening reactions under strong acidic or basic conditions:
-
Acid-Catalyzed Hydrolysis : Concentrated HCl cleaves the lactam ring, yielding a linear dipeptide analog.
-
Base-Induced Rearrangement : Treatment with NaOMe/MeOH triggers a retro-aldol reaction, fragmenting the ring into smaller aromatic and aliphatic components .
Electrophilic Aromatic Substitution
The 3,4-dimethoxyphenyl group directs electrophilic substitution (e.g., nitration, sulfonation) to the para-position relative to the methoxy groups due to electron-donating effects. For example:
Table 2: Electrophilic Substitution on the Dimethoxyphenyl Group
| Reaction | Reagent | Position | Product Application | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C5 | Precursor for amino derivatives | |
| Bromination | Br₂/FeBr₃ | C5 | Radiolabeling studies |
Complexation with Metal Ions
The compound’s hydroxyl and carbonyl groups act as ligands for transition metals:
-
Coordination with Cu(II) : Forms stable complexes in ethanol/water mixtures, characterized by shifts in UV-Vis spectra (λmax 250 nm → 290 nm) .
Photochemical Reactions
UV irradiation (λ = 254 nm) induces [2+2] cycloaddition between the pyrrol-2-one’s carbonyl group and adjacent double bonds, generating bicyclic derivatives.
Key Research Findings
-
Synthetic Flexibility : The compound’s modular structure allows targeted modifications at six reactive sites (hydroxyl, benzoyl-Cl, dimethoxyphenyl, lactam, side chain amine, and ketone) .
-
Stability Profile : Degrades under prolonged UV exposure or strong oxidants but remains stable in pH 4–8 aqueous solutions .
-
Biological Implications : Quaternary ammonium derivatives exhibit enhanced blood-brain barrier penetration in rodent models .
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Several studies have investigated the anticancer properties of pyrrolidinone derivatives. The compound's structure suggests potential inhibition of cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
- Case Study: A study published in the Journal of Medicinal Chemistry demonstrated that similar compounds exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells.
-
Antimicrobial Properties
- The presence of dimethoxyphenyl groups may contribute to enhanced antimicrobial activity. Research indicates that derivatives of this class can inhibit bacterial growth.
- Case Study: In vitro assays showed that compounds with structural similarities effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting broad-spectrum antimicrobial potential.
-
Neuroprotective Effects
- The dimethylaminoethyl substituent may confer neuroprotective properties by modulating neurotransmitter levels or reducing oxidative stress.
- Case Study: Experimental models indicated that related compounds exhibited protective effects against neuronal cell death in models of neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 4-(4-chlorobenzoyl)-5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- The 4-chlorobenzoyl group in the target compound and ’s compound suggests enhanced electron-withdrawing effects compared to phenyl or methylbenzoyl groups .
- The 3,4-dimethoxyphenyl substituent at position 5 provides steric bulk and electron-donating properties, contrasting with analogs featuring nitro (), amino (15m), or halogens (30) .
- The 2-(dimethylamino)ethyl chain at position 1 likely improves solubility and bioavailability relative to hydroxyl or unsubstituted analogs .
Physicochemical Properties
Melting points and synthetic yields reflect stability and synthetic challenges:
Key Observations :
- Higher melting points in analogs with halogens (15m, 30) or polar groups (15l) suggest strong intermolecular interactions .
- The target compound’s dimethylaminoethyl group may reduce crystallinity compared to hydroxyl-containing analogs (e.g., 30) .
- Yields vary significantly; steric hindrance from substituents (e.g., 3,4-dimethoxy in the target) may complicate synthesis.
Biological Activity
The compound 4-(4-chlorobenzoyl)-5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one , often referred to as compound A , is a synthetic organic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of compound A is characterized by several functional groups that contribute to its biological activity:
- Chlorobenzoyl Group : Enhances lipophilicity and may influence receptor binding.
- Dimethoxyphenyl Group : Potentially contributes to antioxidant activity.
- Dimethylaminoethyl Side Chain : May enhance solubility and bioavailability.
Antioxidant Activity
Compound A has demonstrated significant antioxidant properties. In vitro studies indicate that it effectively scavenges free radicals, which may prevent oxidative stress-related cellular damage. The presence of the dimethoxyphenyl group is believed to play a crucial role in this activity.
Anti-inflammatory Effects
Research has shown that compound A exhibits anti-inflammatory effects by inhibiting key pro-inflammatory mediators. It has been tested against cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory pathways. The compound showed an IC50 value of approximately 0.52 µM against COX-II, indicating potent inhibitory activity compared to standard anti-inflammatory drugs like Celecoxib .
Neuroprotective Effects
Recent studies suggest that compound A may possess neuroprotective properties. It has been evaluated for its ability to inhibit neuroinflammation and promote neuronal survival in models of neurodegenerative diseases. In vivo experiments demonstrated a reduction in neuroinflammatory markers in treated subjects .
The biological activities of compound A can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound selectively inhibits COX-II, reducing the synthesis of pro-inflammatory prostaglandins.
- Scavenging of Reactive Oxygen Species (ROS) : By neutralizing ROS, it mitigates oxidative stress in cells.
- Modulation of Signaling Pathways : Compound A may influence signaling pathways associated with inflammation and apoptosis.
Study 1: Anti-inflammatory Efficacy
In a controlled study involving animal models with induced inflammation, administration of compound A resulted in a significant decrease in swelling and pain compared to the control group. Histological analysis revealed reduced infiltration of inflammatory cells and lower levels of pro-inflammatory cytokines .
Study 2: Neuroprotection in Models of Alzheimer's Disease
A study assessed the neuroprotective effects of compound A on neuronal cultures exposed to amyloid-beta toxicity. Results indicated that treatment with the compound significantly improved cell viability and reduced markers of apoptosis compared to untreated controls .
Data Summary
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized to improve yields?
The compound can be synthesized via base-assisted cyclization or reductive cyclization strategies. For example, pyrrolone derivatives are often prepared by cyclizing hydroxy-pyrrolone precursors with substituted aromatic amines or phenols under basic conditions. In one protocol, heating under reflux (e.g., 10 hours) followed by recrystallization from methanol achieved a yield of 18%, though yields may vary depending on substituent reactivity and purification steps . Optimization strategies include adjusting stoichiometry, solvent polarity (e.g., MeOH vs. THF), and reaction time to mitigate side reactions like premature precipitation.
Q. Which spectroscopic and analytical techniques are critical for structural confirmation?
Key techniques include:
- 1H/13C NMR : To confirm substituent positions and hydrogen bonding (e.g., hydroxyl proton resonance at δ ~10-12 ppm) .
- HRMS : For accurate molecular weight determination (e.g., [M+H]+ with <5 ppm error) .
- FTIR : To identify functional groups like carbonyl (C=O stretch at ~1650–1700 cm⁻¹) and hydroxyl (broad peak at ~3200–3500 cm⁻¹) .
- Melting Point Analysis : To assess purity (e.g., sharp melting range within 1–2°C) .
Q. How can purification challenges (e.g., low yields, impurities) be addressed during synthesis?
Low yields (e.g., 18% in ) often arise from incomplete cyclization or competing side reactions. Strategies include:
- Temperature Control : Extended reflux to drive cyclization .
- Recrystallization : Using mixed solvents (e.g., MeOH/water) to remove polar impurities .
- Chromatography : Flash column chromatography with gradients of ethyl acetate/hexane for non-polar byproducts .
Advanced Research Questions
Q. What computational methods are suitable for predicting the compound’s reactivity or binding interactions?
- DFT Calculations : To model electronic properties (e.g., HOMO/LUMO energies) and predict sites for electrophilic/nucleophilic attack .
- Molecular Docking : For studying interactions with biological targets (e.g., neurotransmitter receptors) using software like AutoDock Vina .
- MD Simulations : To assess stability in solvent environments (e.g., water or DMSO) .
Q. How do structural modifications (e.g., substituent variation) impact biological activity or physicochemical properties?
- Substituent Effects :
- Electron-withdrawing groups (e.g., 4-chlorobenzoyl) enhance metabolic stability but may reduce solubility .
- Methoxy groups (e.g., 3,4-dimethoxyphenyl) improve membrane permeability due to increased lipophilicity .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-Response Analysis : Confirm activity trends using standardized assays (e.g., IC50 values in enzyme inhibition) .
- Metabolite Profiling : Identify active metabolites via LC-MS to explain discrepancies between in vitro and in vivo results .
- Crystallography : Resolve structural ambiguities (e.g., tautomerism) using single-crystal XRD (e.g., CCDC deposition protocols) .
Q. How can the compound’s stability under physiological conditions be evaluated?
- pH-Dependent Degradation : Incubate in buffers (pH 1–9) and monitor degradation via HPLC .
- Plasma Stability Assays : Measure half-life in human plasma at 37°C .
- Light/Thermal Stress Testing : Expose to UV light (λ = 254 nm) or elevated temperatures (40–60°C) to identify degradation pathways .
Methodological Tables
Q. Table 1: Key Synthetic Parameters for Pyrrolone Derivatives
| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Cyclization Time | 10–12 h reflux | Prevents premature termination | |
| Solvent | Methanol/Water (3:1) | Enhances recrystallization | |
| Base | K2CO3 or Et3N | Facilitates deprotonation |
Q. Table 2: Common Characterization Data for Structural Validation
| Technique | Expected Outcome | Example Data | Reference |
|---|---|---|---|
| 1H NMR (DMSO-d6) | Hydroxyl proton at δ 10.2 ppm (singlet) | Confirms intramolecular H-bond | |
| HRMS (ESI+) | [M+H]+ = Calculated ± 5 ppm | Validates molecular formula | |
| XRD | R-factor < 0.06, CCDC deposition | Resolves stereochemical ambiguity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
